11-tert-butyl-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one
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Overview
Description
11-tert-butyl-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure with a fused cycloheptane and furan ring system, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-tert-butyl-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one typically involves multiple steps:
Formation of the Chromene Core: The initial step involves the formation of the chromene core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions.
Introduction of the Cycloheptane Ring: The cycloheptane ring is introduced through a series of ring-closing reactions. This may involve the use of Grignard reagents or other organometallic compounds.
Furan Ring Formation: The furan ring is formed by reacting the intermediate compound with a suitable diol under dehydrating conditions.
Final Modifications: The tert-butyl and methyl groups are introduced in the final steps through alkylation reactions using tert-butyl chloride and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
11-tert-butyl-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce double bonds within the structure.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturated derivatives of the original compound.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
11-tert-butyl-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and neurodegenerative diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 11-tert-butyl-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins within the cell.
Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one: Lacks the tert-butyl group, resulting in different chemical properties.
11-tert-butyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one: Lacks the methyl group, affecting its biological activity.
Uniqueness
The presence of both tert-butyl and methyl groups in 11-tert-butyl-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one contributes to its unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H24O3 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
16-tert-butyl-12-methyl-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one |
InChI |
InChI=1S/C21H24O3/c1-12-18-16(17(11-23-18)21(2,3)4)10-15-13-8-6-5-7-9-14(13)20(22)24-19(12)15/h10-11H,5-9H2,1-4H3 |
InChI Key |
AXVANAFPFOQUFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCCC4)C(=CO2)C(C)(C)C |
Origin of Product |
United States |
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